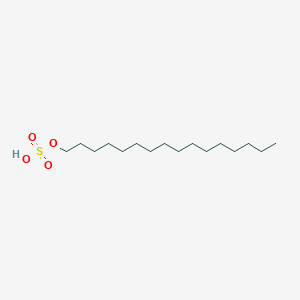
(2R)-2,6,6-trimethyloxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,6,6-trimethyloxane-2-carboxylic acid, also known as isoleucine, is an essential amino acid that cannot be synthesized by the human body and must be obtained through dietary intake. Isoleucine is commonly found in animal proteins such as meat, eggs, and dairy products, as well as in some plant-based sources such as soybeans and legumes.
Wirkmechanismus
Isoleucine functions as a building block for proteins and is involved in the regulation of several key metabolic pathways. It is also a precursor to several important molecules, including acetyl-CoA and succinyl-CoA, which are involved in energy production.
Biochemische Und Physiologische Effekte
Isoleucine has several biochemical and physiological effects on the body. It has been shown to stimulate insulin secretion, which can improve glucose uptake and utilization. Isoleucine also plays a role in the regulation of muscle protein synthesis, and has been found to improve muscle recovery and reduce muscle damage following exercise.
Vorteile Und Einschränkungen Für Laborexperimente
Isoleucine has several advantages for use in lab experiments. It is readily available and can be synthesized through a variety of methods, making it a cost-effective option for researchers. However, it is important to note that (2R)-2,6,6-trimethyloxane-2-carboxylic acid is an essential amino acid and must be obtained through dietary intake, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-2,6,6-trimethyloxane-2-carboxylic acid. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanisms underlying (2R)-2,6,6-trimethyloxane-2-carboxylic acid's effects on muscle protein synthesis and recovery. Finally, there is potential for the development of new methods for (2R)-2,6,6-trimethyloxane-2-carboxylic acid synthesis that are more efficient and sustainable.
Synthesemethoden
Isoleucine can be synthesized through several methods, including fermentation and chemical synthesis. Fermentation involves the use of bacteria or fungi to produce (2R)-2,6,6-trimethyloxane-2-carboxylic acid from a carbohydrate source, while chemical synthesis involves the use of various chemical reactions to create (2R)-2,6,6-trimethyloxane-2-carboxylic acid from other compounds.
Wissenschaftliche Forschungsanwendungen
Isoleucine has been the subject of numerous scientific studies, particularly in the fields of nutrition and metabolism. Research has shown that (2R)-2,6,6-trimethyloxane-2-carboxylic acid plays a crucial role in protein synthesis, glucose uptake, and energy metabolism. It has also been found to have potential therapeutic applications in the treatment of certain metabolic disorders and muscle wasting conditions.
Eigenschaften
CAS-Nummer |
13226-18-1 |
|---|---|
Produktname |
(2R)-2,6,6-trimethyloxane-2-carboxylic acid |
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(2R)-2,6,6-trimethyloxane-2-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-8(2)5-4-6-9(3,12-8)7(10)11/h4-6H2,1-3H3,(H,10,11)/t9-/m1/s1 |
InChI-Schlüssel |
JPFVEUNQMVVIDU-SECBINFHSA-N |
Isomerische SMILES |
C[C@@]1(CCCC(O1)(C)C)C(=O)O |
SMILES |
CC1(CCCC(O1)(C)C(=O)O)C |
Kanonische SMILES |
CC1(CCCC(O1)(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)





